N-[3-(methylsulfanyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
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Overview
Description
Scientific Research Applications
Antitumor and Antimicrobial Activities
This compound is part of a broader class of chemicals that have been investigated for their potential antitumor and antimicrobial activities. A study by Gangjee et al. (2008) focuses on compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potent antitumor properties. The study highlights the synthesis of classical and nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR, which are critical for cancer treatment (Gangjee et al., 2008).
In another study, El-Morsy et al. (2017) synthesized a series of derivatives showing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, underlining the compound's relevance in cancer research (El-Morsy et al., 2017).
Furthermore, compounds within this class have been explored for their antimicrobial properties. Hossan et al. (2012) synthesized derivatives as antimicrobial agents, providing insights into the potential of these compounds in combating microbial infections (Hossan et al., 2012).
Novel Synthesis and Characterization
Research efforts extend to the synthesis and characterization of novel derivatives that incorporate the thieno[3,2-d]pyrimidine scaffold. Studies by Hafez and El-Gazzar (2017) focus on synthesizing new 4-substituted derivatives and evaluating their antitumor activities, demonstrating the versatility of this chemical class in producing compounds with significant anticancer potential (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .
Mode of Action
Kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways they regulate .
Biochemical Pathways
These include the PI3K/AKT/mTOR pathway, which regulates cell cycle progression and survival, and various signaling pathways involved in cell growth and proliferation .
Result of Action
By inhibiting pi3k and protein tyrosine kinases, the compound could potentially disrupt cell signaling pathways, leading to effects such as reduced cell proliferation and survival .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-27-16-9-5-8-15(10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIXGSMKIGPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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